![molecular formula C18H19N3O B5565226 N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B5565226.png)
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other medical fields. TBB is a benzimidazole derivative that has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity, which plays a crucial role in many cellular processes.
Wirkmechanismus
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a crucial role in many cellular processes, including metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3 activity, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can induce apoptosis in cancer cells and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of GSK-3 activity, induction of apoptosis in cancer cells, and potential neuroprotective effects in neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its specificity for GSK-3 inhibition, which allows for more targeted and precise studies. However, one limitation is that N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its potential use in other medical fields, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide.
Synthesemethoden
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-nitro-1H-benzimidazole with tert-butylamine, followed by reduction and subsequent reaction with 4-chlorobenzoyl chloride. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential applications in cancer treatment, as GSK-3 inhibition has been shown to induce apoptosis in cancer cells. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)21-12-19-15-11-14(9-10-16(15)21)20-17(22)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQDLGZKRIPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-tert-butylbenzimidazol-5-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.